![molecular formula C15H14N4O3S B2914880 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291859-10-3](/img/structure/B2914880.png)
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
The compound “6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including an isoquinoline, a sulfonyl group, a triazolo ring, and a pyridinone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group or ring structure .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by the presence of several ring structures, including an isoquinoline, a triazolo ring, and a pyridinone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups and ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. For example, similar structures are used in the synthesis of sitagliptin , a medication for diabetes . The sulfonyl and triazolopyridinone groups could potentially be involved in the creation of novel antidiabetic drugs that act as DPP-4 inhibitors, improving the body’s ability to regulate high blood glucose levels.
Heterocyclic Chemistry Research
In the field of heterocyclic chemistry, this compound could be used to study reactions with o-quinone methides . These reactions are significant for understanding the behavior of heterocycles, which are core structures in many natural products and pharmaceuticals.
Cancer Research
Compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines . This compound could be investigated for its potential as a kinase inhibitor, which is a promising approach in targeted cancer therapies.
Material Science
The compound’s structure suggests potential applications in material science. For instance, derivatives of triazolopyridinone have been studied for their optical, electrochemical, and semiconductor properties . This compound could contribute to the development of new materials with specific electronic characteristics.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class , which has been associated with various biological activities, including anticancer and antimicrobial effects . .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[4,3-a]pyridine derivatives , it is likely that multiple pathways could be affected
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anticancer and antimicrobial activities of related [1,2,4]triazolo[4,3-a]pyridine compounds , it is possible that this compound could have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUGFCWMQBSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CN4C(=NNC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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